5-Bromothiophen-3-amine

Übersicht

Beschreibung

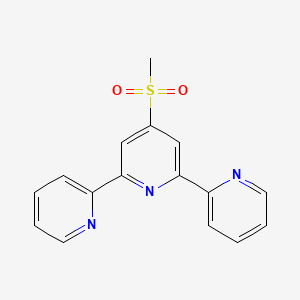

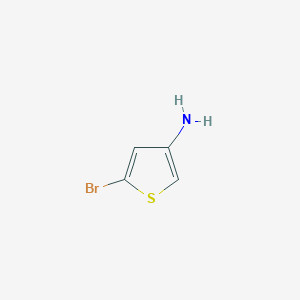

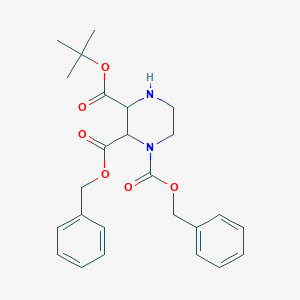

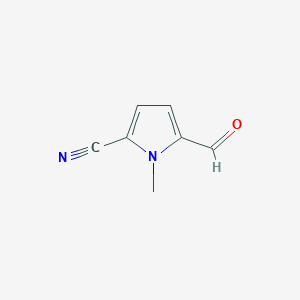

5-Bromothiophen-3-amine is an organic compound with the molecular formula C4H4BrNS . It has a molecular weight of 178.05 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves condensation reactions . For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiophene ring with a bromine atom at the 5th position and an amine group at the 3rd position . The InChIKey for this compound is PFLQHZKOOOGAPM-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound, like other amines, can act as a weak organic base . It can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines can react with acids to form salts that are soluble in water .Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 54.3 Ų .Wissenschaftliche Forschungsanwendungen

Halogen Migration and Amination

5-Bromothiophen-3-amine demonstrates unique reactivity, especially in halogen migration and amination reactions. A study revealed that treatment with potassium amide in liquid ammonia facilitates bromine migration from position α to β of the thiophene ring. This process also enables amination to 3-aminothiophene, illustrating the compound's potential in synthesizing various aminated derivatives (Plas et al., 2010).

Synthesis of Novel Thienopyridones

This compound is pivotal in synthesizing novel thienopyridones. A method involving the coupling of bromothiophenes with terminal alkynes, followed by amination, has been developed. This approach provides access to a wide range of thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones under basic conditions, with excellent yields (Iaroshenko et al., 2013).

Synthesis of 3-Bromothiophene Derivatives

This compound is an essential intermediate in synthesizing 3-bromothiophene derivatives, which are extensively used to create thiophene polymers and various other compounds (Wang Deng-yu, 2004).

Antibacterial and Antifungal Applications

This compound derivatives have shown promising antibacterial and antifungal properties. A study focused on synthesizing 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones under solvent-free conditions and evaluated their biological activities. Some compounds displayed significant antimicrobial activities, indicating potential pharmaceutical applications (Sharma et al., 2022).

Non-Linear Optical Properties

This compound is instrumental in synthesizing compounds with notable non-linear optical (NLO) properties. A study synthesized pyrazole-thiophene-based amide derivatives and assessed their electronic structures and NLO properties using DFT calculations. Some compounds exhibited superior NLO responses, suggesting their applicability in NLO materials (Kanwal et al., 2022).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Bromothiophen-3-amine are not mentioned in the search results, thiophene-based analogs have been of interest to a growing number of scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Wirkmechanismus

Target of Action

It’s known that thiophene-based compounds are often used in the synthesis of various organic compounds, suggesting a broad range of potential targets .

Mode of Action

It’s known that thiophene-based compounds like 5-bromothiophen-3-amine are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

It’s known that thiophene-based compounds are often involved in the suzuki–miyaura cross-coupling reaction, a key process in organic synthesis .

Result of Action

As a component in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Action Environment

It’s known that environmental factors can influence the outcomes of chemical reactions .

Eigenschaften

IUPAC Name |

5-bromothiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLQHZKOOOGAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)

![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)

![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)

![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)